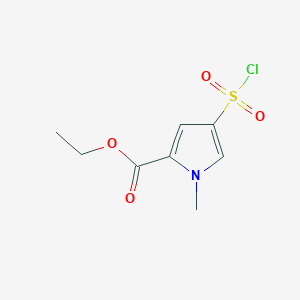

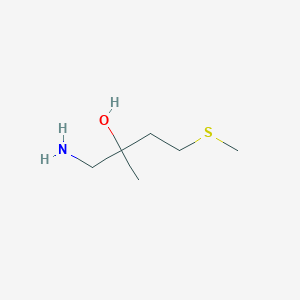

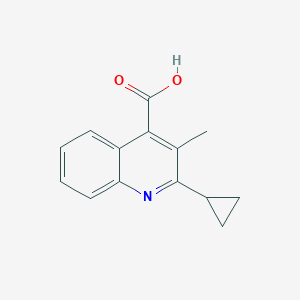

![molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazole CAS No. 1199616-66-4](/img/structure/B1374261.png)

5H-benzofuro[3,2-c]carbazole

概要

説明

5H-benzofuro[3,2-c]carbazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both benzofuran and carbazole moieties, making it a versatile molecule for various chemical and biological studies.

作用機序

Target of Action

The primary target of 5H-Benzofuro[3,2-c]Carbazole (BFCz) is the multi-resonance skeleton . This structure is crucial in the development of asymmetric emitters, which are key components in organic light-emitting diodes (OLEDs).

Mode of Action

BFCz interacts with its target by being introduced into the multi-resonance skeleton . This interaction results in the development of two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .

Biochemical Pathways

The introduction of BFCz into the multi-resonance skeleton affects the pathway of light emission in OLEDs . The downstream effects include the production of narrowband green and blue emissions, which are crucial for the performance and efficiency of OLEDs .

Result of Action

The result of BFCz’s action is the production of high-efficiency, narrowband multi-resonance thermally activated delayed fluorescence emitters . The corresponding pure green and blue OLEDs exhibit high external quantum efficiencies of 26.0% and 11.0%, respectively .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the reaction of nitrophenyl dibenzofuran with triphenylphosphine in dichlorobenzene under reflux conditions for 36 hours. The resulting product is then purified by sublimation to obtain the desired compound as a white powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic reaction principles used in laboratory settings. Scaling up these reactions would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

化学反応の分析

Types of Reactions

5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

科学的研究の応用

5H-benzofuro[3,2-c]carbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

類似化合物との比較

Similar Compounds

- 5H-benzo[4,5]thieno[3,2-c]carbazole

- Dibenzofuran-4-boronic acid

- 4-(2-nitrophenyl)dibenzo[b,d]thiophene

Uniqueness

5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of materials with specific optical and electronic characteristics, such as narrowband emitters for LEDs .

特性

IUPAC Name |

5H-[1]benzofuro[3,2-c]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZGAMBQUKTSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?

A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].

Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?

A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.

Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?

A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].

Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?

A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].

Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?

A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.

Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?

A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

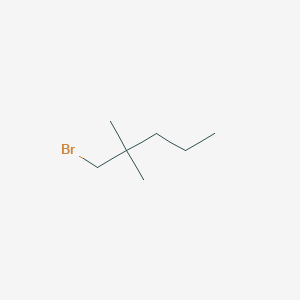

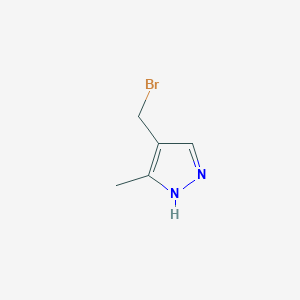

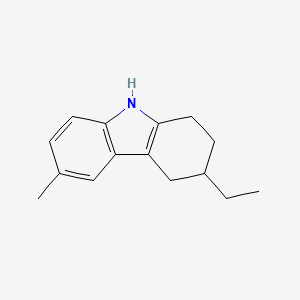

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)

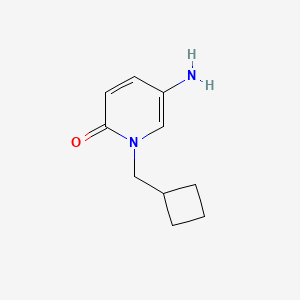

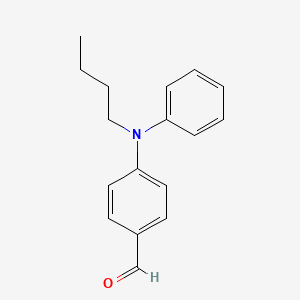

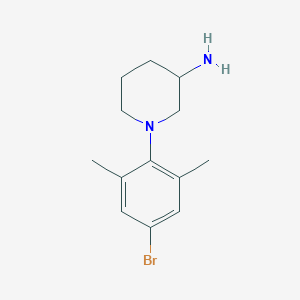

![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

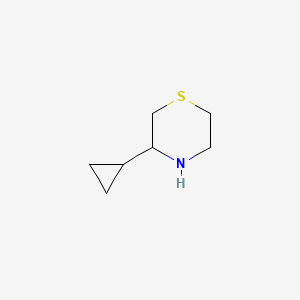

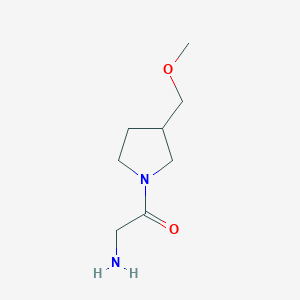

![1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone](/img/structure/B1374197.png)